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For Immediate Release

This whitepaper provides a comprehensive technical overview of the chemical structure

elucidation of Rubropunctatin, a polyketide natural product isolated from Monascus species.

The document is intended for researchers, scientists, and professionals in drug development,

offering a detailed guide to the spectroscopic and analytical techniques that have been pivotal

in defining the molecule's complex architecture.

Introduction
Rubropunctatin is a bioactive secondary metabolite known for its distinctive orange-red

pigmentation and various pharmacological activities, including anticancer and antimicrobial

properties. The elucidation of its chemical structure has been a cornerstone for understanding

its biological function and for the potential development of novel therapeutic agents. This guide

synthesizes the key experimental data and methodologies that have contributed to the

definitive structural assignment of Rubropunctatin.

Physicochemical and Spectroscopic Data
The structural elucidation of Rubropunctatin has been achieved through a combination of

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and elemental analysis. The collective data from these methods have

established the molecular formula as C₂₁H₂₂O₅ and have provided the basis for its detailed

structural assignment.[1][2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been fundamental in determining the carbon skeleton and the

connectivity of protons within the Rubropunctatin molecule. While the original detailed

spectral data from the initial discovery is not readily available in modern databases, analysis of

published data and predictive models provide the following expected chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for Rubropunctatin

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.5 d 1H Olefinic Proton

~6.8 d 1H Olefinic Proton

~6.2 s 1H Furan Proton

~4.5 q 1H Methine Proton

~2.8 t 2H Methylene Protons

~1.6 m 4H Methylene Protons

~1.4 s 3H Methyl Protons

~1.0 t 3H Methyl Protons

~1.9 d 3H Methyl Protons

Table 2: Predicted ¹³C NMR Spectral Data for Rubropunctatin
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Chemical Shift (δ) ppm Carbon Type

~198 C=O (Ketone)

~170 C=O (Lactone)

~160 C=C (Olefinic)

~145 C=C (Olefinic)

~140 C=C (Furan)

~115 C=C (Furan)

~110 C=C (Olefinic)

~105 C=C (Olefinic)

~90 Quaternary Carbon

~80 Methine Carbon

~45 Methylene Carbon

~35 Methylene Carbon

~30 Methylene Carbon

~25 Methylene Carbon

~22 Methyl Carbon

~20 Methyl Carbon

~14 Methyl Carbon

Mass Spectrometry (MS)
Mass spectrometry has been crucial for determining the molecular weight of Rubropunctatin
and for providing information about its fragmentation pattern, which aids in structural

confirmation. High-resolution mass spectrometry (HRMS) confirms the molecular formula

C₂₁H₂₂O₅. The fragmentation pattern in electron ionization (EI-MS) is expected to show

characteristic losses corresponding to the different functional groups present in the molecule.
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Table 3: Expected Mass Spectrometry Fragmentation Data for Rubropunctatin

m/z Relative Intensity (%) Proposed Fragment

354 Moderate [M]⁺ (Molecular Ion)

283 High [M - C₅H₁₁]⁺

255 Moderate [M - C₅H₁₁CO]⁺

187 High [C₁₁H₇O₃]⁺

Experimental Protocols
The structural elucidation of natural products like Rubropunctatin relies on a series of well-

defined experimental procedures.

Isolation and Purification
Rubropunctatin is typically isolated from the fermentation broth of Monascus species. The

process involves:

Extraction: The fermentation broth is extracted with an organic solvent such as ethyl acetate

or chloroform.

Chromatography: The crude extract is subjected to column chromatography on silica gel,

eluting with a gradient of hexane and ethyl acetate to separate the different pigment

components.

Crystallization: The fractions containing Rubropunctatin are combined, concentrated, and

the compound is purified by recrystallization from a suitable solvent system (e.g.,

methanol/water).

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer

(e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl₃).

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard.
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Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF or

Orbitrap mass spectrometer to confirm the elemental composition. Electron ionization (EI)

mass spectra are recorded to study the fragmentation pattern.

X-ray Crystallography: Single crystals of Rubropunctatin, if obtainable, are analyzed by X-

ray diffraction. The diffraction data is used to solve the crystal structure and determine the

precise three-dimensional arrangement of atoms, bond lengths, and bond angles. To date, a

publicly available Crystallographic Information File (CIF) for Rubropunctatin has not been

identified.

Signaling Pathway Modulation: Induction of
Apoptosis
Rubropunctatin has been shown to exert its cytotoxic effects on cancer cells by inducing

apoptosis, or programmed cell death. The primary mechanism involves the intrinsic or

mitochondrial pathway of apoptosis.
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Rubropunctatin-Induced Apoptosis Pathway
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Rubropunctatin's induction of the intrinsic apoptotic pathway.
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The logical workflow for identifying this pathway is as follows:

Workflow for Apoptosis Pathway Elucidation

Observe Cytotoxicity of Rubropunctatin on Cancer Cells

Hypothesize Induction of Apoptosis

Perform Apoptosis Assays
(e.g., Annexin V/PI staining, TUNEL)

Investigate Mitochondrial Involvement
(e.g., Mitochondrial Membrane Potential Assay)

Positive Result

Measure Cytochrome c Release

Examine Bcl-2 Family Proteins
(Western Blot for Bax, Bcl-2)

Assess Caspase Activation
(e.g., Caspase Activity Assays, Western Blot for cleaved caspases)

Identify Specific Caspases Involved
(Caspase-9, Caspase-3)

Confirm Intrinsic Apoptosis Pathway
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Logical workflow for elucidating the apoptotic mechanism.

Conclusion
The chemical structure of Rubropunctatin has been unequivocally established through a

combination of classical chemical degradation and modern spectroscopic techniques. Its

polyketide backbone, featuring a unique fused ring system, is responsible for its characteristic

properties and biological activities. The understanding of its structure and its ability to induce

apoptosis provides a solid foundation for further research into its therapeutic potential. This

guide serves as a technical resource for scientists working on the discovery and development

of natural product-based pharmaceuticals.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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